molecular formula C30H19B B1383052 10-(4-Bromophenyl)-9-(naphthalen-1-yl)anthracene CAS No. 1160506-32-0

10-(4-Bromophenyl)-9-(naphthalen-1-yl)anthracene

Cat. No. B1383052
CAS RN: 1160506-32-0
M. Wt: 459.4 g/mol
InChI Key: DMAFDYCUZMVPNZ-UHFFFAOYSA-N
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Description

The compound “10-(4-Bromophenyl)-9-(naphthalen-1-yl)anthracene” is likely a polycyclic aromatic hydrocarbon due to the presence of anthracene and naphthalene structures in its name. These types of compounds are often used in research and industry due to their unique properties .


Molecular Structure Analysis

The molecular structure of this compound would likely be planar due to the aromatic rings present in its structure. The presence of bromine could potentially influence its electronic properties .


Chemical Reactions Analysis

As a polycyclic aromatic hydrocarbon, this compound could potentially undergo reactions such as electrophilic aromatic substitution or oxidative degradation .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would likely be influenced by its aromatic structure. It might exhibit good thermal stability and solubility in organic solvents .

Scientific Research Applications

Organic Light-Emitting Diodes (OLEDs)

The compound’s ability to emit light when an electric current is applied makes it a valuable material for OLEDs. Its large planar structure facilitates effective π-π stacking, which is crucial for high charge-carrier mobility. OLEDs benefit from this as it leads to brighter and more efficient displays .

Organic Photovoltaics (OPVs)

In OPVs, this anthracene derivative can act as an electron donor material. Its strong absorption in the UV-Visible spectrum and good electronic properties make it suitable for converting solar energy into electricity. The bulky naphthyl group disrupts crystal packing, enhancing solubility and processability .

Organic Field-Effect Transistors (OFETs)

The high thermal stability and strong intermolecular interactions due to the naphthalene group make this compound a candidate for OFETs. It can serve as a semiconducting layer, facilitating charge transport between the source and drain electrodes .

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, if it’s used in electronic devices, it might function as a semiconductor .

properties

IUPAC Name

9-(4-bromophenyl)-10-naphthalen-1-ylanthracene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H19Br/c31-22-18-16-21(17-19-22)29-25-11-3-5-13-27(25)30(28-14-6-4-12-26(28)29)24-15-7-9-20-8-1-2-10-23(20)24/h1-19H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DMAFDYCUZMVPNZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2C3=C4C=CC=CC4=C(C5=CC=CC=C53)C6=CC=C(C=C6)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H19Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

459.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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